methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate

Description

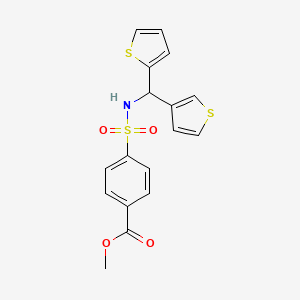

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a benzoate ester derivative featuring a sulfamoyl group at the para-position of the benzene ring. The sulfamoyl moiety is substituted with a bis-thiophene methyl group, where thiophen-2-yl and thiophen-3-yl rings are attached to a central methylene carbon. This structure confers unique electronic and steric properties due to the electron-rich thiophene rings and the polar sulfamoyl group.

Properties

IUPAC Name |

methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S3/c1-22-17(19)12-4-6-14(7-5-12)25(20,21)18-16(13-8-10-23-11-13)15-3-2-9-24-15/h2-11,16,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGNTYCUXMZNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to ensure the desired transformations

Scientific Research Applications

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Thiophene derivatives, including this compound, have shown potential in drug development due to their pharmacological properties.

Industry: The compound is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Sulfamoyl vs. Sulfonylurea

Target Compound : The sulfamoyl group (-NHSO₂-) in methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate allows for hydrogen bonding via the NH and SO₂ moieties. This contrasts with sulfonylurea herbicides (e.g., metsulfuron methyl, ethametsulfuron methyl) in , which possess a sulfonylurea bridge (-SO₂NHCONH-) linked to triazine rings. Key differences include:

- Synthetic Complexity : Sulfonylureas require multi-step syntheses involving isocyanates and hydrazides, whereas sulfamoyl derivatives may form via direct sulfonylation of amines .

- Biological Activity : Sulfonylureas inhibit acetolactate synthase in plants, while the target compound’s thiophene substituents could target different pathways, such as enzyme inhibition via π-π stacking or hydrophobic interactions .

Substituent Effects: Thiophene vs. Triazine or Halogenated Groups

Target Compound : The bis-thiophene substituent enhances lipophilicity and aromatic interactions. Comparable compounds include:

- Compound 64 () : A trifluoromethyl- and chloropropoxy-substituted benzoate. The electron-withdrawing CF₃ group increases acidity and metabolic stability compared to thiophene’s electron-donating nature.

- Triazole Derivatives () : Feature sulfonyl-linked phenyl and triazole groups. The triazole’s hydrogen-bonding capacity differs from thiophene’s π-system, influencing crystal packing and solubility .

Spectroscopic and Structural Analysis

- IR Spectroscopy : The target compound’s sulfamoyl group would exhibit S=O stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), distinct from sulfonylurea C=O stretches (~1663–1682 cm⁻¹ in ). The absence of C=S (1243–1258 cm⁻¹ in ) confirms the lack of thiourea-like tautomerism .

- Hydrogen Bonding : The sulfamoyl NH and SO₂ groups can form hydrogen-bonded networks, akin to triazole-thione tautomers in . Such interactions influence crystallization behavior, as described in graph set analysis () .

Biological Activity

Methyl 4-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Structure

The compound features a complex structure that includes:

- Methyl ester group

- Sulfamoyl moiety

- Thiophene rings which contribute to its biological activity

Chemical Formula

The molecular formula for this compound is with a molecular weight of approximately 403.5 g/mol.

This compound has been shown to exhibit several biological activities, including:

-

Anticancer Activity :

- The compound is a prodrug activated under hypoxic conditions, making it particularly effective against tumor cells in low oxygen environments. It has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- In vitro studies have reported IC50 values ranging from 10 µM to 20 µM, indicating potent anticancer properties compared to standard chemotherapeutic agents like doxorubicin .

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cellular Effects

The biological activity of this compound is mediated through various cellular mechanisms:

- Cell Signaling Modulation : It influences key signaling pathways involved in cell proliferation and survival.

- Gene Expression Alteration : The compound alters gene expression profiles associated with apoptosis and cell cycle regulation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy Study :

-

Inflammation Model :

- In a murine model of inflammation, the compound reduced paw edema significantly compared to controls, suggesting potential use in treating inflammatory diseases.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.